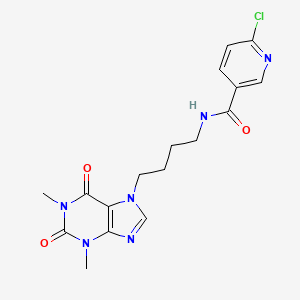![molecular formula C32H50N2O14S2 B14458904 Naphthalene-2,6-disulfonate;trimethyl-[2-(2-propanoyloxypropanoyloxy)ethyl]azanium CAS No. 73231-78-4](/img/structure/B14458904.png)
Naphthalene-2,6-disulfonate;trimethyl-[2-(2-propanoyloxypropanoyloxy)ethyl]azanium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Naphthalene-2,6-disulfonate;trimethyl-[2-(2-propanoyloxypropanoyloxy)ethyl]azanium is an organic compound belonging to the class of 2-naphthalene sulfonates. These compounds are characterized by a naphthalene moiety carrying a sulfonic acid group at the 2-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Naphthalene-2,6-disulfonate;trimethyl-[2-(2-propanoyloxypropanoyloxy)ethyl]azanium typically involves multiple steps. The initial step often includes the sulfonation of naphthalene to introduce sulfonic acid groups at the desired positions.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale sulfonation reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to maintain the stability of the compound and minimize by-products .
Análisis De Reacciones Químicas
Types of Reactions
Naphthalene-2,6-disulfonate;trimethyl-[2-(2-propanoyloxypropanoyloxy)ethyl]azanium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonate groups to sulfonic acids or other reduced forms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The reaction conditions are typically controlled to maintain the integrity of the naphthalene ring and the sulfonate groups .
Major Products Formed
The major products formed from these reactions include various sulfonic acid derivatives, reduced forms of the compound, and substituted naphthalene derivatives.
Aplicaciones Científicas De Investigación
Naphthalene-2,6-disulfonate;trimethyl-[2-(2-propanoyloxypropanoyloxy)ethyl]azanium has a wide range of scientific research applications, including:
Chemistry: The compound is used as a reagent in various organic synthesis reactions and as a precursor for the synthesis of other complex molecules.
Biology: It is used in biological studies to investigate the effects of sulfonate groups on biological systems and to develop new bioactive compounds.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of Naphthalene-2,6-disulfonate;trimethyl-[2-(2-propanoyloxypropanoyloxy)ethyl]azanium involves its interaction with various molecular targets and pathways. The sulfonate groups can interact with proteins and enzymes, leading to changes in their activity and function. The compound can also affect cellular pathways by modulating the activity of key signaling molecules .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to Naphthalene-2,6-disulfonate;trimethyl-[2-(2-propanoyloxypropanoyloxy)ethyl]azanium include:
Naphthalene-2,6-disulfonic acid: A structurally similar compound with two sulfonic acid groups at the 2 and 6 positions of the naphthalene ring.
Naphthalene-2,6-dimethyl: A compound with two methyl groups at the 2 and 6 positions of the naphthalene ring.
Naphthalene-2,3,6-trimethyl: A compound with three methyl groups at the 2, 3, and 6 positions of the naphthalene ring.
Uniqueness
This compound is unique due to the presence of both sulfonate and quaternary ammonium groups, which confer distinct chemical and biological properties. This combination of functional groups makes it a versatile compound for various applications in chemistry, biology, medicine, and industry .
Propiedades
Número CAS |
73231-78-4 |
|---|---|
Fórmula molecular |
C32H50N2O14S2 |
Peso molecular |
750.9 g/mol |
Nombre IUPAC |
naphthalene-2,6-disulfonate;trimethyl-[2-(2-propanoyloxypropanoyloxy)ethyl]azanium |
InChI |
InChI=1S/2C11H22NO4.C10H8O6S2/c2*1-6-10(13)16-9(2)11(14)15-8-7-12(3,4)5;11-17(12,13)9-3-1-7-5-10(18(14,15)16)4-2-8(7)6-9/h2*9H,6-8H2,1-5H3;1-6H,(H,11,12,13)(H,14,15,16)/q2*+1;/p-2 |
Clave InChI |
CYTXIDLCYYXYFC-UHFFFAOYSA-L |
SMILES canónico |
CCC(=O)OC(C)C(=O)OCC[N+](C)(C)C.CCC(=O)OC(C)C(=O)OCC[N+](C)(C)C.C1=CC2=C(C=CC(=C2)S(=O)(=O)[O-])C=C1S(=O)(=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


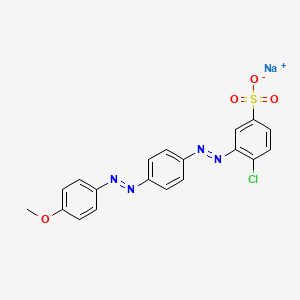
![7-Oxabicyclo[4.1.0]hepta-2,4-diene-1-carbonitrile](/img/structure/B14458841.png)
![(1R,5S)-3-benzhydryloxy-8-methyl-8-azabicyclo[3.2.1]octane;3-(2-chlorophenothiazin-10-yl)-N,N-dimethylpropan-1-amine;methanesulfonic acid](/img/structure/B14458843.png)
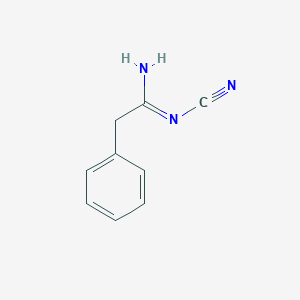
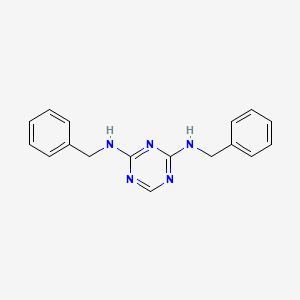

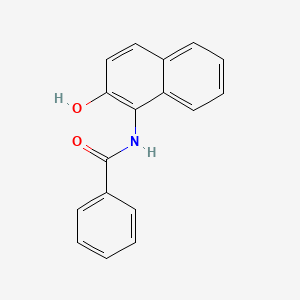
![Benzene, [(1-chlorobutyl)thio]-](/img/structure/B14458890.png)
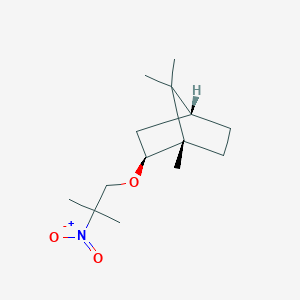

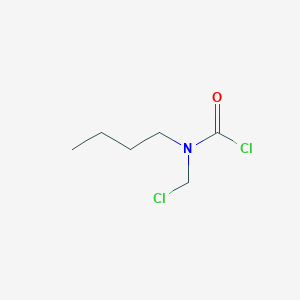
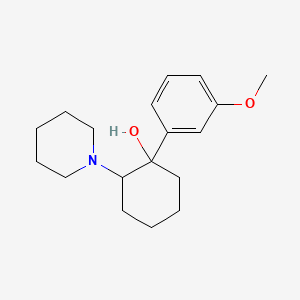
![1-Chloro-N-cyclooctyl-N-[(trichloromethyl)sulfanyl]methanesulfonamide](/img/structure/B14458914.png)
